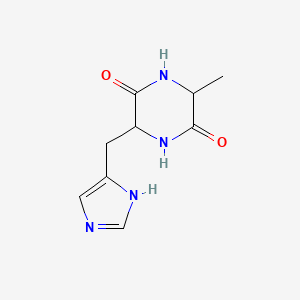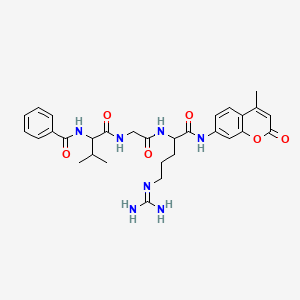
5-(6)-Carboxy RhodFluor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(6)-Carboxy RhodFluor is a fluorescent dye known for its high sensitivity and selectivity in detecting various biological and chemical substances. It is widely used in scientific research due to its ability to emit fluorescence under specific conditions, making it an invaluable tool in fields such as biochemistry, molecular biology, and medical diagnostics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6)-Carboxy RhodFluor typically involves the reaction of rhodamine derivatives with carboxylic acid groups. One common method includes the condensation of rhodamine B with succinic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
化学反应分析
Types of Reactions
5-(6)-Carboxy RhodFluor undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different fluorescent derivatives.
Reduction: Reduction reactions can modify the fluorescence properties of the dye.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions are typically various fluorescent derivatives of this compound, each with unique properties suitable for specific applications.
科学研究应用
5-(6)-Carboxy RhodFluor is extensively used in scientific research, including:
Chemistry: As a fluorescent probe to detect and quantify chemical substances.
Biology: In cell imaging and tracking, due to its ability to stain cells and organelles.
Medicine: For diagnostic purposes, such as detecting cancer cells or monitoring pH changes in biological systems.
Industry: Used in the development of sensors and diagnostic kits.
作用机制
The mechanism by which 5-(6)-Carboxy RhodFluor exerts its effects involves the absorption of light at a specific wavelength, followed by the emission of light at a different wavelength. This fluorescence is due to the electronic transitions within the molecule. The compound interacts with various molecular targets, including proteins and nucleic acids, allowing it to be used as a marker or probe in various assays.
相似化合物的比较
Similar Compounds
Rhodamine B: Another fluorescent dye with similar properties but different applications.
Fluorescein: A widely used dye in biological staining and diagnostics.
Texas Red: Known for its use in fluorescence microscopy.
Uniqueness
5-(6)-Carboxy RhodFluor is unique due to its high sensitivity and selectivity, making it particularly useful in applications requiring precise detection and quantification. Its ability to undergo various chemical modifications also allows for customization in different research settings.
属性
分子式 |
C26H20NO4- |
|---|---|
分子量 |
410.4 g/mol |
IUPAC 名称 |
2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzoic acid;hydride |
InChI |
InChI=1S/C26H19NO4.H/c1-27(2)16-8-11-21-23(14-16)31-25-18-12-9-17(28)13-15(18)7-10-22(25)24(21)19-5-3-4-6-20(19)26(29)30;/h3-14H,1-2H3,(H,29,30);/q;-1 |
InChI 键 |
XULVEFCFZBLKOP-UHFFFAOYSA-N |
规范 SMILES |
[H-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC4=CC(=O)C=CC4=C3O2)C5=CC=CC=C5C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


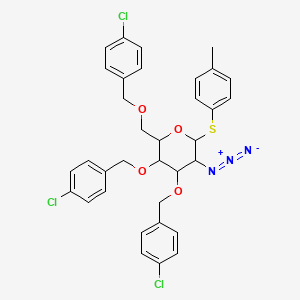

![4,6-Diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol](/img/structure/B12320756.png)
![tert-butyl N-[5-amino-6-[2,2-diethoxyethyl(2-phenylethyl)amino]-6-oxohexyl]carbamate](/img/structure/B12320775.png)
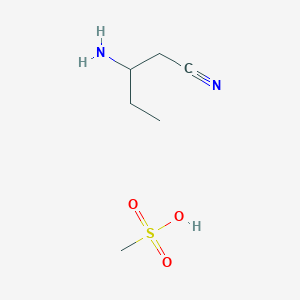
![[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphate](/img/structure/B12320783.png)
![(1-acetyloxy-4a-hydroxy-4,4,7,11b-tetramethyl-2,3,5,6-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-2-yl) acetate](/img/no-structure.png)
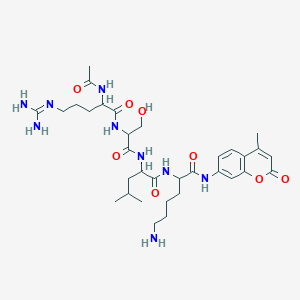
![11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12320829.png)
